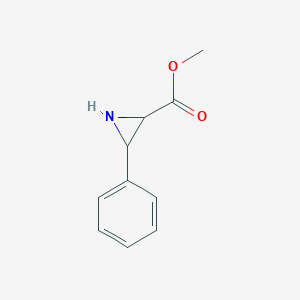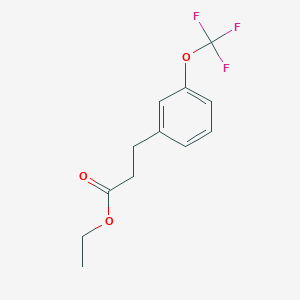
N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide
Descripción general
Descripción
N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide, also known as HPEM, is a chiral ligand that has been extensively studied for its potential applications in asymmetric catalysis. The compound is synthesized through a multi-step process involving the reaction of (R)-2-bromo-1-phenylethanol with methyl acetoacetate, followed by a condensation reaction with dimethyl malonate. HPEM has been found to exhibit excellent catalytic activity and selectivity in a variety of reactions, including the asymmetric hydrogenation of ketones and imines.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide and similar compounds have been synthesized and characterized for their structural and photophysical properties. These studies include spectroscopic analysis (FTIR, NMR) and single-crystal X-ray analyses to understand their structural aspects (Fatima et al., 2021).
Biological Interactions
- Research has explored the interactions of similar bisamides with DNA, showing significant drug-DNA interactions. These compounds exhibit an intercalation mode of interaction with DNA, which is essential for understanding their potential therapeutic applications (Fatima et al., 2021).
Gelation Properties
- Investigations into the gelation of malonamides, including compounds similar to this compound, have been conducted. These studies focus on how the stereochemistry of these compounds affects their ability to form gels, a property significant for various applications in materials science (Jokić et al., 2009).
Nonlinear Optical Properties
- Certain related organotin compounds derived from Schiff bases have been studied for their nonlinear optical properties. These findings are relevant to the potential use of similar bisamides in optoelectronic applications (Muñoz-Flores et al., 2014).
Metal Complex Formation
- Research on the formation of metal complexes with related compounds has been conducted. These studies provide insights into how such compounds can bind to metals, which is essential for understanding their potential use in catalysis or as ligands in coordination chemistry (Cross et al., 1999).
Propiedades
IUPAC Name |
N,N'-bis[(1R)-2-hydroxy-1-phenylethyl]-2,2-dimethylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,19(26)22-17(13-24)15-9-5-3-6-10-15)20(27)23-18(14-25)16-11-7-4-8-12-16/h3-12,17-18,24-25H,13-14H2,1-2H3,(H,22,26)(H,23,27)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZCNSPNMRTSV-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CO)C1=CC=CC=C1)C(=O)NC(CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CO)C1=CC=CC=C1)C(=O)N[C@@H](CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447861 | |
| Record name | N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178958-49-1 | |
| Record name | N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





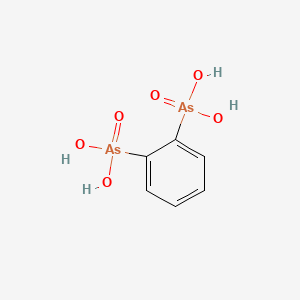

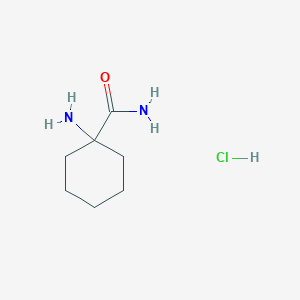

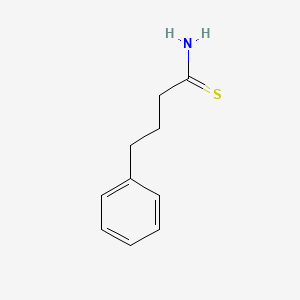
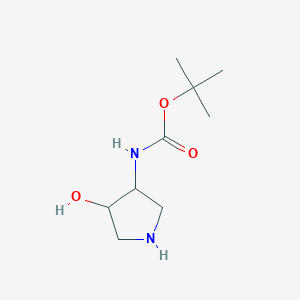
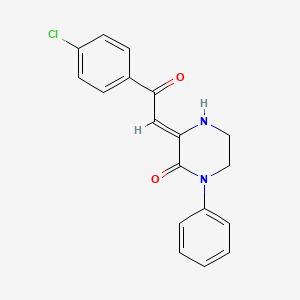
![methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate](/img/structure/B3367460.png)

